LysRs-IN-2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

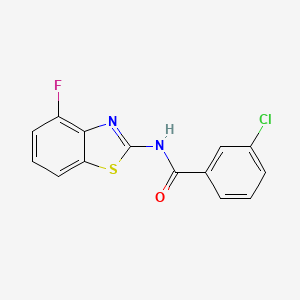

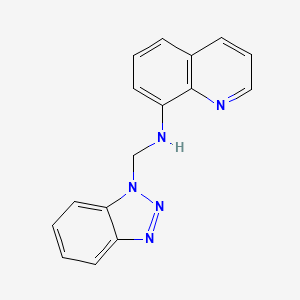

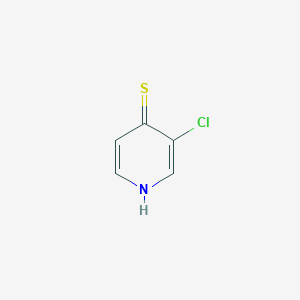

LysRs-IN-2 is a lysyl-tRNA synthetase (KRS) inhibitor. It has IC50s of 0.015 μM and 0.13 μM for Plasmodium falciparum lysyl-tRNA synthetase (Pf KRS) and Cryptosporidium parvum lysyl-tRNA synthetase (Cp KRS), respectively .

Chemical Reactions Analysis

Aminoacyl-tRNA synthetases (aaRSs) use a two-step transesterification reaction to ligate amino acids to specific tRNAs . In the first step, an aaRS recognizes its cognate amino acid in the presence of ATP and forms an enzyme–aminoacyl-AMP complex by releasing pyrophosphate. In the second step, the specific tRNA for that aaRS binds to the enzyme–aminoacyl-AMP complex and forms a covalent bond with the amino acid by releasing AMP . This reaction is called tRNA aminoacylation or tRNA charging .Wissenschaftliche Forschungsanwendungen

Misacylation of tRNALys by Lysyl-tRNA Synthetase

Lysyl-tRNA synthetase (LysRS) is involved in the aminoacylation of tRNALys with various amino acids, indicating its role in protein synthesis and potential misacylation mechanisms. Jakubowski (1999) details how LysRS catalyzes the aminoacylation of tRNALys with several noncognate amino acids due to inefficient editing mechanisms, highlighting its biochemical versatility and potential implications in translational control (Jakubowski, 1999).

Substrate Recognition in Class I Lysyl-tRNA Synthetases

Research by Ibba et al. (1999) on substrate recognition by class I LysRSs elucidates the molecular basis for gene displacement and the ability of these enzymes to functionally substitute for class II LysRS in vivo. This work provides insights into the evolutionary significance of LysRS and its role in amino acid recognition and tRNA interaction (Ibba et al., 1999).

LysRS and HIV-1 Assembly

Javanbakht et al. (2003) studied the interaction between HIV-1 Gag and human LysRS during viral assembly. Their work provides crucial insights into the molecular interactions necessary for the incorporation of LysRS into HIV-1 virions, revealing the potential role of LysRS in viral replication and pathogenesis (Javanbakht et al., 2003).

Functional Annotation of LysRS Phylogeny

Ambrogelly et al. (2002) explored the functional and comparative genomic aspects of LysRS, examining its distribution across different organisms. Their research contributes to understanding the evolutionary history and functional diversity of LysRS, especially in relation to the archaeal-bacterial division (Ambrogelly et al., 2002).

Non-canonical Roles of LysRS in Health and Disease

Motzik et al. (2013) discussed the additional domains and functions acquired by LysRS throughout evolution, including its roles in HIV replication, transcriptional regulation, and cytokine-like signaling. This highlights the multifaceted nature of LysRS, extending beyond its canonical role in translation (Motzik et al., 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

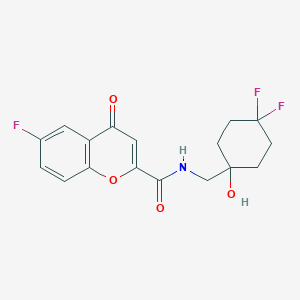

N-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]-6-fluoro-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO4/c18-10-1-2-13-11(7-10)12(22)8-14(25-13)15(23)21-9-16(24)3-5-17(19,20)6-4-16/h1-2,7-8,24H,3-6,9H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBRCGHQNUWERQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)F)O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

LysRs-IN-2 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-((2-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2422190.png)

![[1-Methyl-5-(3-methylbutoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2422193.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2422199.png)

![5-Bromo-2-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2422211.png)